5-(3-{3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl}-2-oxo-2H-[1,3'-bipyridin]-5-yl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
Compound 19, identified by the PubMed ID 33786375, is a synthetic organic molecule that has garnered significant attention due to its potential antiviral properties. It is one of the lead compounds discovered for inhibiting the SARS-CoV-2 3CL protease (Mpro), which is crucial for the replication of the virus .
Preparation Methods
The synthesis of compound 19 involves multiple steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the coupling of specific aromatic rings under controlled conditions.
Functional group modifications: Introduction of halogens, methoxy groups, and other substituents through reactions such as halogenation, methylation, and etherification.
Final assembly: The final steps involve the coupling of the modified core structure with other aromatic or heterocyclic rings to achieve the desired compound.
Industrial production methods for compound 19 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Compound 19 undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents, which can replace hydrogen atoms or other substituents on the aromatic rings.
Coupling reactions: These reactions involve the formation of carbon-carbon bonds between aromatic rings, often using palladium-catalyzed cross-coupling reactions.
Scientific Research Applications
Compound 19 has several scientific research applications, including:
Antiviral research: Its primary application is in the study of antiviral agents, particularly for inhibiting the replication of SARS-CoV-2.
Biological studies: It is used in cell-based assays to study its effects on viral replication and cell viability.
Medicinal chemistry: Researchers use compound 19 as a lead compound to develop new antiviral drugs with improved efficacy and safety profiles.
Industrial applications: Potential applications in the pharmaceutical industry for the development of antiviral therapies.
Mechanism of Action
Compound 19 exerts its antiviral effects by inhibiting the SARS-CoV-2 3CL protease (Mpro). This protease is essential for the cleavage of viral polyproteins into functional proteins required for viral replication. By inhibiting this protease, compound 19 effectively blocks the replication of the virus, reducing its ability to spread and cause infection .
Comparison with Similar Compounds
Compound 19 is compared with other similar compounds, such as compound 21 (PMID: 34408808), which also inhibits the SARS-CoV-2 3CL protease. While both compounds share similar mechanisms of action, compound 19 has been shown to have a lower effective concentration (EC50) for inhibiting viral replication, making it a more potent antiviral agent .
Other similar compounds include:
Remdesivir: An antiviral drug that targets the viral RNA polymerase.
Favipiravir: Another antiviral that inhibits viral RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors used in combination to treat viral infections.
Compound 19’s uniqueness lies in its specific inhibition of the SARS-CoV-2 3CL protease, making it a promising candidate for further development as an antiviral therapy.
Properties
Molecular Formula |
C28H19Cl2FN4O4 |
---|---|
Molecular Weight |
565.4 g/mol |
IUPAC Name |
5-[5-[3-chloro-5-[(2-chlorophenyl)methoxy]-4-fluorophenyl]-6-oxo-1-pyridin-3-ylpyridin-3-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C28H19Cl2FN4O4/c1-34-14-21(26(36)33-28(34)38)18-9-20(27(37)35(13-18)19-6-4-8-32-12-19)17-10-23(30)25(31)24(11-17)39-15-16-5-2-3-7-22(16)29/h2-14H,15H2,1H3,(H,33,36,38) |
InChI Key |
KIJKUSPNZALBLD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C2=CN(C(=O)C(=C2)C3=CC(=C(C(=C3)Cl)F)OCC4=CC=CC=C4Cl)C5=CN=CC=C5 |
Origin of Product |
United States |
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